1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-
Description
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- is a pyrazole derivative featuring a hexyl group at position 3 and a tris(isopropyl)silyl (TIPS) group linked via an oxymethyl (-OCH2-) moiety at position 5. The hexyl substituent contributes to increased lipophilicity, which may enhance solubility in nonpolar solvents or improve membrane permeability in biological contexts. The TIPS group, a bulky silyl ether, is commonly employed in organic synthesis as a protective group for hydroxyl functionalities due to its stability under acidic and basic conditions .
Properties
CAS No. |
919124-00-8 |
|---|---|
Molecular Formula |
C19H38N2OSi |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
(3-hexyl-1H-pyrazol-5-yl)methoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H38N2OSi/c1-8-9-10-11-12-18-13-19(21-20-18)14-22-23(15(2)3,16(4)5)17(6)7/h13,15-17H,8-12,14H2,1-7H3,(H,20,21) |
InChI Key |
NXGRQIZFIXXSIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=NNC(=C1)CO[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as copper or palladium, and may involve heating or the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process. Additionally, purification techniques like chromatography and crystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens, alkylating agents, nucleophiles; reactions may require catalysts and specific conditions such as temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups .
Scientific Research Applications
1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with 1H-Pyrazole, 4-[(4-iodophenyl)methyl]-3-(1-methylethyl)-5-[[tris(1-methylethyl)silyl]oxy] (CAS 661481-42-1)
- Structural Differences :
- Position 3 : The target compound has a hexyl group (C6H13), whereas CAS 661481-42-1 features a smaller isopropyl group (C3H7).
- Position 4 : The latter includes a 4-iodophenylmethyl substituent, absent in the target compound.
- Position 5 : Both share a tris(isopropyl)silyl (TIPS) group, but CAS 661481-42-1 attaches it via a direct oxygen (-O-), while the target compound uses an oxymethyl (-OCH2-) linker.
- The oxymethyl linker may reduce steric hindrance near the pyrazole core compared to the direct TIPS-O- attachment, possibly enhancing reactivity in subsequent synthetic steps .
Comparison with 1H-Pyrazole, 1-methyl-5-(trimethylsilyl) (CAS 92524-99-7)
- Structural Differences :
- Silyl Group : The target compound uses a bulkier TIPS group, whereas CAS 92524-99-7 has a trimethylsilyl (TMS) group.
- Substitution Pattern : The TMS group in CAS 92524-99-7 is at position 5, paired with a methyl group at position 1, while the target compound has substituents at positions 3 and 5.
- The absence of a hexyl chain in CAS 92524-99-7 results in lower molecular weight (154.29 g/mol vs. ~500 g/mol for the target compound), which may affect volatility and solubility .
Data Table Comparing Key Attributes
Research Findings and Implications
- Steric Effects : The TIPS group in the target compound provides robust steric shielding, which could protect reactive sites during multi-step syntheses. This contrasts with the less hindered TMS group in CAS 92524-99-7, which is more prone to cleavage under acidic conditions .
- Lipophilicity: The hexyl chain in the target compound likely enhances lipid solubility, making it advantageous for applications requiring nonpolar interactions, such as drug delivery systems or hydrophobic catalyst matrices.
- Synthetic Utility : The oxymethyl-TIPS linkage may offer flexibility in deprotection strategies compared to direct TIPS-O- bonds, as seen in CAS 661481-42-1 .
Biological Activity
1H-Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- is a novel pyrazole derivative with potential pharmacological applications. This article explores its biological activity, synthesizing existing research findings and case studies.
Chemical Structure and Properties
The molecular formula for 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]- is . Its structure features a pyrazole ring substituted with a hexyl group and a tris(1-methylethyl)silyl ether, which may influence its solubility and biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory : Pyrazoles have been shown to inhibit inflammatory mediators such as TNF-α and IL-6.
- Antimicrobial : Studies suggest efficacy against various bacterial strains.
- Antitumor : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
Anti-inflammatory Activity
A study by Selvam et al. synthesized a series of pyrazole derivatives, including those structurally similar to 1H-Pyrazole, 3-hexyl-5-[[[tris(1-methylethyl)silyl]oxy]methyl]-. Compounds exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound A | 76 | 1 |
| Compound B | 85 | 10 |
Antimicrobial Activity
Research conducted by Burguete et al. assessed the antimicrobial properties of various pyrazole derivatives against pathogens such as E. coli and S. aureus. One derivative showed significant activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics .
| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |
|---|---|---|
| E. coli | 32 | 64 (Ampicillin) |
| S. aureus | 16 | 32 (Methicillin) |
Antitumor Activity
In vitro studies indicated that certain pyrazole derivatives could induce apoptosis in cancer cell lines. For instance, compounds similar to the target compound showed cytotoxicity against breast cancer cells with IC50 values in the micromolar range .
Case Studies
- Case Study on Anti-inflammatory Effects : A recent investigation into a series of modified pyrazoles revealed that structural modifications significantly enhanced anti-inflammatory activity. The introduction of bulky silyl groups increased the lipophilicity and bioavailability of the compounds .
- Antimicrobial Efficacy Study : A comparative study highlighted the antimicrobial potency of hexyl-substituted pyrazoles against multi-drug resistant strains. The findings suggested that the hexyl group contributes to membrane penetration, enhancing antibacterial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
